2-Propylsulfonylcyclopentan-1-amine;hydrochloride
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Overview
Description
2-Propylsulfonylcyclopentan-1-amine;hydrochloride, also known as 2-(propane-1-sulfonyl)cyclopentan-1-amine hydrochloride, is a chemical compound with the CAS Number: 2416228-88-9 . It has a molecular weight of 227.76 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 2-(propylsulfonyl)cyclopentan-1-amine hydrochloride . The InChI code is 1S/C8H17NO2S.ClH/c1-2-6-12(10,11)8-5-3-4-7(8)9;/h7-8H,2-6,9H2,1H3;1H . The InChI key is BSXMEWRWEYABSG-UHFFFAOYSA-N .Scientific Research Applications
Sulfonylation Techniques
A practical and safe sulfonylation of alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride has been demonstrated. This method avoids the disposal of wasted amines and is applicable to complex and optically active alcohols, highlighting its mildness and efficiency for potential applications in synthesizing derivatives of "2-Propylsulfonylcyclopentan-1-amine hydrochloride" (Tanabe et al., 1995).
Synthesis of 3-Arylsulfonylquinolines
The tert-butyl hydroperoxide mediated cascade synthesis of 3-arylsulfonylquinoline derivatives, which are significant as pharmaceutical drugs, has been developed. This method allows for a straightforward route to form a C-S bond and quinoline ring in one step, offering insights into the potential synthesis routes for related compounds (Zhang et al., 2016).
Microencapsulation Applications
Amidic derivatives of alginate have been synthesized for microencapsulation applications, such as λ-cyhalothrin microcapsule fabrication. This research shows the potential for creating protective coatings or delivery systems for various substances, which could be relevant for derivatives of "2-Propylsulfonylcyclopentan-1-amine hydrochloride" (Yang et al., 2011).
Hydrophobic Modification for Biomedical Use
Hydrophobically modified sulfobetaine copolymers have been synthesized for their antifouling properties, hemocompatibility, and stimulus-responsive behavior. Such modifications could be relevant for enhancing the biomedical applications of "2-Propylsulfonylcyclopentan-1-amine hydrochloride" derivatives (Woodfield et al., 2014).
Sulfonamide Synthesis for Pharmaceutical Development
A novel method for the synthesis of sulfonamides has been developed, showcasing a pathway for creating potent and selective adenosine A2B receptor antagonists. This research may inform the development of pharmaceutical applications involving "2-Propylsulfonylcyclopentan-1-amine hydrochloride" (Yan et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-propylsulfonylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-2-6-12(10,11)8-5-3-4-7(8)9;/h7-8H,2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXMEWRWEYABSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1CCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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